An In-depth Technical Guide to the Physicochemical Properties of 4-Oxocyclohexane-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4-Oxocyclohexane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Oxocyclohexane-1-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of physicochemical parameters in drug discovery and development, this document synthesizes available data to offer a detailed profile of this molecule. The guide is structured to provide not only fundamental data but also insights into the experimental methodologies for determining these properties, thereby serving as a valuable resource for researchers investigating this and related chemical entities. While experimental data for this specific molecule is limited, this guide leverages information on analogous structures and the broader class of sulfonamides to provide a robust predictive assessment.
Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this scaffold has been integral to the development of diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[1][2] The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups, its capacity to form key hydrogen bonds with biological targets, and its impact on the physicochemical properties of a molecule, such as solubility and pKa.[2]
4-Oxocyclohexane-1-sulfonamide is a cyclic sulfonamide, a class of compounds that has garnered increasing interest due to their unique structural and physicochemical properties. The conformational rigidity of the cyclic structure can enhance binding affinity to target proteins, and their often-reduced polarity may improve membrane permeability compared to their linear counterparts.[3] The presence of a ketone functional group introduces a site for potential hydrogen bonding and further chemical modification. A thorough understanding of the physicochemical properties of 4-Oxocyclohexane-1-sulfonamide is therefore essential for any research and development efforts involving this compound.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical characterization.
Chemical Structure:
Figure 1: 2D Structure of 4-Oxocyclohexane-1-sulfonamide
Table 1: Fundamental Molecular Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₁NO₃S | N/A |
| Molecular Weight | 177.22 g/mol | N/A |
| CAS Number | 1934434-18-0 | N/A |
| IUPAC Name | 4-oxocyclohexane-1-sulfonamide | N/A |
Physicochemical Properties: A Tabulated Summary and In-depth Discussion
The following table summarizes the known and predicted physicochemical properties of 4-Oxocyclohexane-1-sulfonamide. It is crucial to note that much of the available data is computational, and experimental verification is highly recommended.
Table 2: Physicochemical Properties of 4-Oxocyclohexane-1-sulfonamide
| Property | Value (Predicted unless stated) | Significance in Drug Development |
| Melting Point | Not available (experimental) | Influences solubility, dissolution rate, and formulation stability. |
| Boiling Point | Not available (experimental) | Relevant for purification and stability at elevated temperatures. |
| Water Solubility | Not available (experimental) | A critical determinant of bioavailability and formulation options. |
| pKa (acidic) | ~10-11 (Estimated based on sulfonamides) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | -0.8 (Predicted) | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Polar Surface Area | 79.8 Ų (Predicted)[4] | Influences membrane permeability and interactions with polar biological targets. |
Synthesis
The synthesis of the sulfonyl chloride precursor itself can be achieved through various methods, including the oxidative chlorination of corresponding sulfur-containing compounds.[8][9]
Solubility
The solubility of a drug candidate is a paramount property influencing its absorption and bioavailability. The presence of both a polar sulfonamide group and a ketone group, along with a non-polar cyclohexane ring, suggests that 4-Oxocyclohexane-1-sulfonamide will exhibit moderate solubility in both polar and non-polar solvents. The sulfonamide group can act as both a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor, contributing to interactions with protic solvents like water and alcohols.
pKa
The acidity of the sulfonamide proton is a key determinant of the molecule's ionization state at physiological pH. For primary sulfonamides, the pKa is typically in the range of 10-11.[10] The electron-withdrawing nature of the sulfonyl group renders the amide proton acidic. The pKa value is crucial as it dictates the ratio of the ionized (sulfonamidate anion) to the non-ionized form of the molecule, which in turn affects its solubility, lipophilicity, and ability to cross biological membranes.
Lipophilicity (LogP)
The predicted LogP value of -0.8 suggests that 4-Oxocyclohexane-1-sulfonamide is a relatively hydrophilic molecule. This is consistent with the presence of multiple polar functional groups. A low LogP value generally correlates with higher aqueous solubility and lower partitioning into lipid bilayers. This property is a critical component of the "Rule of Five," which provides a guideline for the druglikeness of a molecule.
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. While specific experimental spectra for 4-Oxocyclohexane-1-sulfonamide are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. Predicted mass spectral data for 4-Oxocyclohexane-1-sulfonamide is available, providing valuable information for its identification.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 178.0532 |
| [M+Na]⁺ | 200.0352 |
| [M+K]⁺ | 216.0091 |
| [M-H]⁻ | 176.0387 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of a molecule. Based on the structure of 4-Oxocyclohexane-1-sulfonamide, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the protons on the cyclohexane ring, which would likely appear as complex multiplets in the aliphatic region. The protons adjacent to the ketone and the sulfonyl group would be shifted downfield. The sulfonamide protons (SO₂NH₂) would likely appear as a broad singlet.
-
¹³C NMR: A signal for the carbonyl carbon of the ketone would be expected in the downfield region (around 200-210 ppm). Signals for the carbons of the cyclohexane ring would appear in the aliphatic region, with the carbon attached to the sulfonyl group being shifted downfield.
For comparison, the ¹H NMR spectrum of the related compound 4-acetamidobenzenesulfonamide shows characteristic aromatic and amide proton signals.[11]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Oxocyclohexane-1-sulfonamide is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch (sulfonamide): Around 3300-3400 cm⁻¹
-
C=O stretch (ketone): Around 1715 cm⁻¹
-
S=O stretch (sulfonyl): Two bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[12][13]
Experimental Protocols for Physicochemical Characterization
To obtain reliable data, experimental determination of the physicochemical properties is essential. The following section outlines standard protocols that can be adapted for 4-Oxocyclohexane-1-sulfonamide.
Determination of Aqueous Solubility
The shake-flask method is a widely accepted technique for determining aqueous solubility.
Workflow for Solubility Determination:
Figure 2: Shake-Flask Method for Solubility Determination.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that a saturated solution is formed, which is the definition of solubility.
-
Constant Temperature and Agitation: Guarantees that equilibrium is reached and maintained.
-
Filtration: Prevents undissolved solid from artificially inflating the measured concentration.
-
HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the dissolved compound.
Determination of pKa
Potentiometric titration is a common and reliable method for pKa determination.
Workflow for pKa Determination:
Figure 3: Potentiometric Titration for pKa Determination.
Causality Behind Experimental Choices:
-
Standardized Titrant: Ensures accurate determination of the equivalence point.
-
Calibrated pH Meter: Provides precise pH measurements, which are critical for accurate pKa determination.
-
Titration Curve Analysis: The inflection point of the curve corresponds to the equivalence point, and the midpoint of the buffer region corresponds to the pKa.
Conclusion and Future Directions
4-Oxocyclohexane-1-sulfonamide is a compound with potential for further investigation in drug discovery, owing to its cyclic sulfonamide structure. This guide has compiled the available and predicted physicochemical data to provide a foundational understanding of this molecule. However, the scarcity of experimental data highlights a critical need for comprehensive laboratory characterization. Future work should focus on the experimental determination of its melting point, boiling point, solubility in various pharmaceutically relevant solvents, and its pKa value. Such data will be invaluable for guiding the rational design of future drug candidates based on this scaffold and for developing appropriate formulation strategies.
References
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